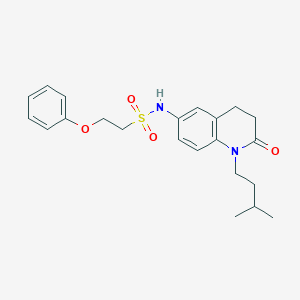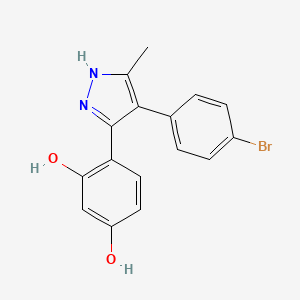
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a benzene-1,3-diol group, also known as resorcinol, which is a benzene ring with two hydroxyl groups at positions 1 and 3. It also contains a 1H-pyrazol-3-yl group, which is a five-membered ring containing two nitrogen atoms, and a bromophenyl group, which is a benzene ring with a bromine atom attached. The presence of these functional groups could give this compound various chemical properties and potential reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrazole ring, followed by its functionalization with the bromophenyl and resorcinol groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrazole), a bromine atom, and hydroxyl groups. These features could influence its physical and chemical properties, such as solubility, reactivity, and potential for hydrogen bonding.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the bromine atom could be replaced in a nucleophilic aromatic substitution reaction, or the hydroxyl groups could be involved in acid-base reactions. The pyrazole ring could also participate in reactions specific to heterocycles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the hydroxyl groups could enhance its water solubility, while the bromine atom could increase its molecular weight and potentially its lipophilicity.Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, related to the query compound, was synthesized using an Ullman coupling reaction. This process involved the use of N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]amine, showcasing the compound's utility in complex organic synthesis (Veettil & Haridas, 2009).
Antitumor Applications
- New bis-pyrazolyl-thiazoles incorporating the thiophene moiety, structurally similar to the query compound, were synthesized and showed promising antitumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates the potential of related compounds in the development of anticancer therapies (Gomha, Edrees, & Altalbawy, 2016).
Spectroscopic and Computational Studies
- Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) were conducted on a similar compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. This research demonstrated the compound's suitability for detailed structural and electronic analyses, which are crucial in the development of new materials and drugs (Govindasamy & Gunasekaran, 2015).
Biomedical Applications
- A study focusing on 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a compound structurally related to the query, highlighted its potential in various biomedical applications. This includes the regulation of inflammatory diseases, illustrating the compound's relevance in medical research and drug development (Ryzhkova, Ryzhkov, & Elinson, 2020).
Molecular Structure Analysis
- The molecule 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, sharing structural similarities with the query compound, was analyzed for its molecular structure. This kind of research is vital for understanding the properties and potential applications of such compounds in various scientific fields (Fun, Suwunwong, & Chantrapromma, 2011).
Safety And Hazards
The safety and hazards of this compound would need to be determined through specific testing. As a general rule, handling of chemical substances should always be done with appropriate safety precautions.
Orientations Futures
Future studies could explore the synthesis, reactivity, and potential applications of this compound. If it’s intended to be a drug, it would need to undergo extensive testing to evaluate its efficacy, safety, and pharmacokinetics.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQSYGTMQDQRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)
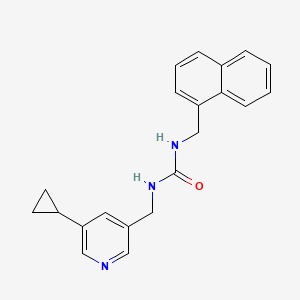
![1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2358537.png)
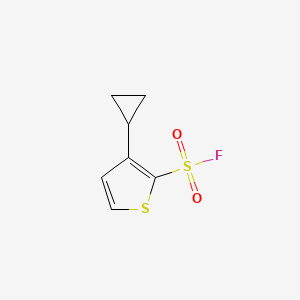
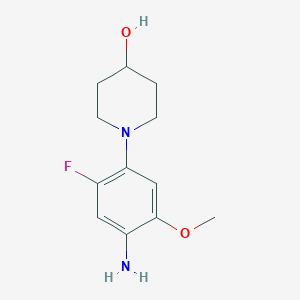
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
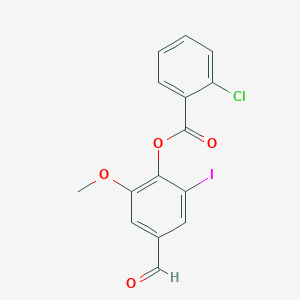
![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
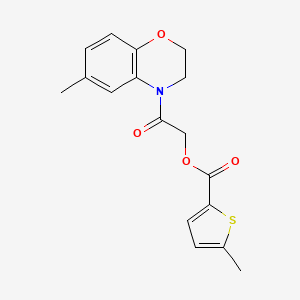
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)
